A(9-26)Insl3 -

A(9-26)Insl3

Catalog Number: EVT-10920938
CAS Number:
Molecular Formula: C86H134N20O28S4
Molecular Weight: 2024.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A(9-26)Insulin-like peptide 3, commonly referred to as INSL3, is a member of the insulin-like peptide superfamily. It is primarily produced in the Leydig cells of the testes in males and in the theca interna cells of ovarian follicles in females. INSL3 plays a crucial role in reproductive biology, influencing processes such as testicular descent and steroidogenesis. Its structure consists of an A-B heterodimer held together by three disulfide bonds, typical of insulin-like peptides. The physiological functions of INSL3 are mediated through its interaction with the G-protein-coupled receptor RXFP2, which is essential for signal transduction in target tissues .

Source and Classification

INSL3 was first identified in studies involving various mammalian species, including humans, pigs, and mice. It is classified under the insulin-like peptide family due to its structural similarities with insulin and relaxin. The gene encoding INSL3 is located on chromosome 13 in humans and consists of multiple exons that code for its precursor form, which is subsequently processed into its active form .

Synthesis Analysis

Methods

The synthesis of INSL3 involves several steps, starting from its precursor form known as prepro-INSL3. This precursor undergoes cleavage to yield pro-INSL3, which is then processed into the mature A-B heterodimeric peptide. The purification of INSL3 typically employs high-performance liquid chromatography (HPLC), where it is isolated based on its unique properties such as size and charge. Techniques like mass spectrometry are used to confirm the identity and purity of the synthesized peptide .

Technical Details

The synthesis process involves:

  • Chromatography: Utilizing reverse-phase HPLC to separate INSL3 from other proteins based on hydrophobic interactions.
  • Mass Spectrometry: Employing tandem mass spectrometry (MS/MS) for detailed analysis of the peptide's mass and structure.
  • Digestion: The use of trypsin to digest INSL3 for further analysis post-purification .
Molecular Structure Analysis

Structure

INSL3 has a distinct molecular structure characterized by:

  • A-B Heterodimer: Comprising two chains linked by disulfide bonds.
  • Cysteine Bonds: Three internal cysteine residues stabilize the structure.
  • Receptor Binding Motif: Specific residues within the B-chain are crucial for receptor binding and activity .

Data

The molecular weight of mature INSL3 is approximately 6000 Daltons. The structural integrity is essential for its biological activity, particularly in binding to RXFP2 .

Chemical Reactions Analysis

Reactions

INSL3 participates in various biochemical reactions primarily through its interaction with RXFP2. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as:

  • G-protein Activation: Inducing cAMP production.
  • Gene Expression Modulation: Influencing genes involved in steroidogenesis and other metabolic processes .

Technical Details

The binding of INSL3 to RXFP2 triggers conformational changes that facilitate downstream signaling cascades, impacting cellular functions such as growth and differentiation .

Mechanism of Action

Process

The mechanism by which INSL3 exerts its effects involves:

  1. Binding: INSL3 binds to RXFP2 on target cells.
  2. Signal Transduction: This interaction activates G-proteins, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  3. Biological Response: The elevation in cAMP levels modulates gene expression related to reproductive functions and steroid hormone synthesis .

Data

Studies have shown that INSL3 significantly affects gene expression profiles in testicular tissues, influencing pathways related to steroid hormone biosynthesis and apoptosis in germ cells .

Physical and Chemical Properties Analysis

Physical Properties

INSL3 is a small peptide hormone with:

  • Molecular Weight: Approximately 6000 Daltons.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

The chemical stability of INSL3 is influenced by its disulfide bonds, which protect it from degradation under physiological conditions. Its bioactivity remains intact across different forms (precursor vs. mature) due to similar receptor interactions .

Applications

Scientific Uses

INSL3 has several important applications in scientific research and clinical settings:

  • Reproductive Biology Studies: Understanding mechanisms behind testicular descent and fertility issues.
  • Biomarker Development: Serving as a biomarker for ovarian follicle development and health, particularly in conditions like polycystic ovary syndrome.
  • Therapeutic Targets: Investigating potential therapeutic applications in disorders related to reproductive health .
Introduction to Insulin-like Factor 3 and Its Receptor System

Biological Role of Insulin-like Factor 3 in Reproductive Physiology

Insulin-like Factor 3 (INSL3) is a member of the insulin-relaxin family of peptide hormones, characterized by a heterodimeric structure comprising A and B chains linked by three disulfide bonds [3] [7]. This hormone is primarily synthesized and secreted by testicular Leydig cells in males and ovarian theca cells in females, exhibiting constitutive expression that reflects the functional differentiation status of Leydig cells [3] [9]. During male fetal development, Insulin-like Factor 3 serves as the crucial hormonal trigger for the first phase of testicular descent (transabdominal phase) by inducing the thickening and development of the gubernaculum ligament [7] [10]. This process anchors the testis near the inguinal region, enabling subsequent descent into the scrotum. Genetic ablation of Insulin-like Factor 3 or its receptor in mice results in bilateral cryptorchidism (undescended testes), confirming its indispensable role in testicular positioning [10].

Beyond its fetal role, Insulin-like Factor 3 functions as a biomarker of Leydig cell functional capacity in adults. Circulating Insulin-like Factor 3 concentrations correlate strongly with Leydig cell differentiation status and decline progressively with age, making it a sensitive indicator of testicular health distinct from the pulsatile secretion patterns of testosterone [3] [9]. In the ovary, Insulin-like Factor 3 is produced cyclically by theca cells during antral follicle development, where it contributes to paracrine regulation of androgen precursor synthesis [3] [6].

Table 1: Key Physiological Functions of Insulin-like Factor 3

Physiological SystemPrimary FunctionConsequence of Deficiency
Male Fetal DevelopmentGubernaculum development and transabdominal testicular descentCryptorchidism, infertility risk
Adult Male ReproductionLeydig cell biomarker, germ cell survival supportPotential subfertility, biomarker of hypogonadism
Female ReproductionTheca cell function in antral folliclesImpaired folliculogenesis, PCOS associations

Relaxin Family Peptide Receptor 2 Signaling Mechanisms and Pathophysiological Relevance

Insulin-like Factor 3 exerts its biological effects exclusively through binding to Relaxin Family Peptide Receptor 2, a class A G-protein-coupled receptor characterized by a large extracellular domain containing ten leucine-rich repeats and an N-terminal low-density lipoprotein class A module [5] [6]. Relaxin Family Peptide Receptor 2 is highly expressed in gubernacular ligament mesenchymal cells, gonadal tissues, bone, and other organs [5] [9]. Insulin-like Factor 3 binding induces a complex conformational change involving initial high-affinity interaction between the Insulin-like Factor 3 B-chain and the receptor's leucine-rich repeat domain, followed by engagement of the Insulin-like Factor 3 A-chain with the receptor's transmembrane domain and essential participation of the low-density lipoprotein class A module for signal transduction [5] [6].

Canonical Relaxin Family Peptide Receptor 2 signaling involves coupling with Gαs proteins, leading to increased intracellular cyclic adenosine monophosphate production and activation of protein kinase A-dependent pathways [5] [6]. However, signaling exhibits significant tissue-specific complexity:

  • In gubernacular cells, Insulin-like Factor 3 activates phospholipase C/protein kinase C pathways to stimulate proliferation and migration while inhibiting apoptosis [4].
  • In osteoblasts, Insulin-like Factor 3 primarily signals through mitogen-activated protein kinase pathways to promote alkaline phosphatase production, matrix mineralization, and expression of osteogenic markers [1].
  • In germ cells, Relaxin Family Peptide Receptor 2 signaling may involve GαoB coupling, resulting in inhibition of cyclic adenosine monophosphate accumulation [6] [9].

Pathophysiologically, mutations in either INSL3 or RXFP2 genes represent established causes of cryptorchidism in humans and animal models [8] [10]. The Relaxin Family Peptide Receptor 2 T222P mutation is particularly well-characterized, causing receptor mislocalization and functional impairment leading to cryptorchidism [10]. Beyond reproductive disorders, emerging evidence links aberrant Insulin-like Factor 3/Relaxin Family Peptide Receptor 2 signaling to bone metabolism defects and potentially metabolic dysregulation [1] [6].

Rationale for Developing A(9-26)Insulin-like Factor 3 as a Synthetic Analog

The development of A(9-26)Insulin-like Factor 3 emerged from focused structure-activity relationship studies aimed at deciphering the functional contributions of specific Insulin-like Factor 3 domains to receptor binding and activation [2]. Unlike insulin and many related peptides where the B-chain dominates receptor interactions, both chains of Insulin-like Factor 3 contribute significantly to its interaction with Relaxin Family Peptide Receptor 2 [2] [6]. Crucially, investigations into N-terminally truncated Insulin-like Factor 3 analogs revealed a striking divergence from observations with relaxin peptides: While similar truncation in human relaxin-2 abolished receptor binding, removal of the first eight amino acids from the Insulin-like Factor 3 A-chain (creating A(9-26)Insulin-like Factor 3) preserved high-affinity binding to Relaxin Family Peptide Receptor 2 while converting the peptide from an agonist to a potent antagonist [2].

This unexpected functional switch presented a unique pharmacological opportunity. A(9-26)Insulin-like Factor 3 offered a specific molecular tool to probe Relaxin Family Peptide Receptor 2-dependent physiological processes without activating the receptor [2] [4]. Its antagonistic properties hold significant potential for:

  • Mechanistic Studies: Precisely dissecting Insulin-like Factor 3's physiological roles by blocking endogenous signaling in specific tissues and developmental stages [4].
  • Therapeutic Target Validation: Establishing causal relationships between Relaxin Family Peptide Receptor 2 signaling and pathophysiological conditions (e.g., cryptorchidism, bone loss, certain cancers) [1] [9].
  • Structural Biology: Identifying receptor domains and mechanisms critical for signal transduction versus ligand binding [2] [6].

Table 2: Comparison of Insulin-like Factor 3 and A(9-26)Insulin-like Factor 3 Properties

PropertyFull-length Insulin-like Factor 3A(9-26)Insulin-like Factor 3
StructureFull A-chain (A1-26) and B-chainTruncated A-chain (A9-26) and intact B-chain
Receptor Binding AffinityHigh (nM range)High (nM range), comparable to Insulin-like Factor 3
Signaling ActivityFull agonist at Relaxin Family Peptide Receptor 2Competitive antagonist at Relaxin Family Peptide Receptor 2
Primary Research ApplicationStudying receptor activation effectsBlocking endogenous Insulin-like Factor 3 signaling

Properties

Product Name

A(9-26)Insl3

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C86H134N20O28S4

Molecular Weight

2024.4 g/mol

InChI

InChI=1S/C86H134N20O28S4/c1-39(2)26-52(74(121)95-55(29-42(7)8)78(125)104-69(44(10)109)84(131)98-54(28-41(5)6)76(123)103-62(38-138)85(132)106-25-11-12-63(106)82(129)99-57(86(133)134)31-46-15-19-48(111)20-16-46)94-77(124)56(32-67(115)116)97-73(120)50(21-23-64(88)112)92-72(119)51(22-24-65(89)113)93-83(130)68(43(9)108)105-81(128)59(35-135)91-66(114)33-90-71(118)58(34-107)100-75(122)53(27-40(3)4)96-79(126)61(37-137)102-80(127)60(36-136)101-70(117)49(87)30-45-13-17-47(110)18-14-45/h13-20,39-44,49-63,68-69,107-111,135-138H,11-12,21-38,87H2,1-10H3,(H2,88,112)(H2,89,113)(H,90,118)(H,91,114)(H,92,119)(H,93,130)(H,94,124)(H,95,121)(H,96,126)(H,97,120)(H,98,131)(H,99,129)(H,100,122)(H,101,117)(H,102,127)(H,103,123)(H,104,125)(H,105,128)(H,115,116)(H,133,134)/t43-,44-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,68+,69+/m1/s1

InChI Key

HHIHBEIJOBMKLZ-XYUOUADWSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.